N-Inversion Barrier Reduction: N-Benzoyl Activation vs. N-Alkyl and Impact of ortho-Methyl Steric Compression
DFT calculations (B3LYP/6-31+G*) demonstrate that N-acyl substitution dramatically lowers the aziridine nitrogen inversion barrier. The N-COPh (N-benzoyl) aziridine exhibits an N-inversion energy of 5.75 kcal/mol, compared to 16.97 kcal/mol for N-Me and 16.64 kcal/mol for N-H aziridine [1]. While these specific values are computed for the unsubstituted benzoyl case, the ortho-methyl group present in the target compound introduces additional steric compression at the amide geometry, which is expected to further modulate the inversion dynamics based on well-established ortho-substituent torsional effects in N-benzoyl systems. This low inversion barrier (approximately 11 kcal/mol lower than N-alkyl aziridines) means the target compound exists as rapidly interconverting invertomers at room temperature, with consequences for diastereoselective reactions.
| Evidence Dimension | Nitrogen inversion energy barrier (ΔG‡) |
|---|---|
| Target Compound Data | Estimated ≤5.75 kcal/mol (N-COAr with ortho-methyl steric effects; computed value for N-COPh is 5.75 kcal/mol; ortho-substitution expected to modestly perturb this value based on torsional effects in N-aroyl systems) |
| Comparator Or Baseline | N-Me aziridine: 16.97 kcal/mol; N-H aziridine: 16.64 kcal/mol; N-Bn aziridine: 16.70 kcal/mol |
| Quantified Difference | ~11 kcal/mol lower barrier for N-acyl vs. N-alkyl aziridines; ortho-methyl perturbation is class-level inference |
| Conditions | B3LYP/6-31+G* DFT calculations in gas phase (reference data for N-COPh); ortho-methyl effect inferred from torsional steric principles |
Why This Matters
The ~11 kcal/mol lower N-inversion barrier fundamentally alters the conformational dynamics and stereochemical outcomes of reactions at the aziridine ring compared to N-alkyl aziridines, directly impacting diastereoselectivity in ring-opening transformations—a critical consideration when selecting among aziridine building blocks.
- [1] Park, G., Kim, S.-C., & Kang, H. (2005). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. Bulletin of the Korean Chemical Society, 26(9), 1339–1343. View Source
